A Technical Guide to the Physicochemical Properties of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
A Technical Guide to the Physicochemical Properties of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
Executive Summary: (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is a bifunctional organic compound featuring a biphenyl scaffold, a common motif in medicinal chemistry and materials science. As an aryl boronic acid, its primary utility lies in its role as a versatile building block, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] The efficacy, reproducibility, and scalability of its applications are fundamentally governed by its physicochemical properties. This guide offers an in-depth analysis of these core characteristics, intended for researchers, chemists, and drug development professionals. We will explore the structural, acidic, and spectroscopic properties of the molecule, providing both theoretical context and validated experimental protocols for its characterization. The narrative emphasizes the causal relationships between molecular structure and observable properties, providing a framework for its rational application in synthesis and development.
Core Molecular and Physical Properties
(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid belongs to the class of organoboron compounds that are solids at room temperature and exhibit stability superior to their borinic acid or borane precursors.[3] However, like many boronic acids, they are susceptible to dehydration to form cyclic anhydrides known as boroxines, particularly under storage.[3] Understanding its fundamental molecular identifiers is the first step in any research endeavor.
Table 1: Molecular Identifiers and Physical Properties
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| CAS Number | 491595-36-9 | [4] |
| Molecular Formula | C₁₃H₁₃BO₂ | [4] |
| Molecular Weight | 212.06 g/mol | [4] |
| Appearance | White to off-white solid | General property[3] |
| Melting Point | To be determined experimentally. For comparison, the related 4-biphenylboronic acid melts at 232-245 °C. | |
| InChI Key | ZBZVBPYIBOLGCU-UHFFFAOYSA-N | [4] |
Acidity and Aqueous Solution Behavior (pKa)
A defining characteristic of boronic acids is their nature as Lewis acids, not traditional Brønsted-Lowry acids.[2][5] The boron atom, with its vacant p-orbital, accepts a hydroxide ion from an aqueous medium. This converts the boron center from a neutral, sp²-hybridized trigonal planar geometry to an anionic, sp³-hybridized tetrahedral boronate species.[1][2] The pKa of a boronic acid represents the pH at which these two forms exist in equal concentration.
The pKa is critically influenced by the electronic properties of the substituents on the aryl ring.[5] Electron-withdrawing groups stabilize the anionic boronate form, thus lowering the pKa (increasing acidity), while electron-donating groups have the opposite effect.[5][6] The 2'-methyl group on the distal phenyl ring in (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is a weak electron-donating group. Therefore, its pKa is expected to be slightly higher than that of unsubstituted phenylboronic acid (pKa ≈ 8.8-9.0).[6][7]
This pH-dependent equilibrium is not merely a physical curiosity; it is central to the reactivity of the molecule. In Suzuki-Miyaura coupling, the formation of the tetrahedral boronate is essential for the transmetalation step, which is why the reaction requires basic conditions.[8]
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method leverages the difference in the UV absorbance spectra between the trigonal boronic acid and the tetrahedral boronate to determine the pKa.[7]
Rationale: As the boronic acid transitions from the trigonal to the tetrahedral state with increasing pH, the electronic conjugation of the system is altered, leading to a predictable change in the UV-Vis spectrum (typically a decrease in absorbance at certain wavelengths).[7] Plotting this change against pH yields a sigmoidal curve from which the pKa can be accurately determined.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid in a suitable organic solvent like methanol or DMSO to ensure complete dissolution.
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 7 to pH 12) with known, stable pH values. A universal buffer or a series of phosphate and carbonate buffers can be used.
-
Sample Preparation: For each pH value, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing the buffer solution. The final concentration should be low enough (e.g., 50-100 µM) to obey the Beer-Lambert law. A co-solvent percentage of <1% is ideal to minimize its effect on the aqueous pKa.
-
Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Identify a wavelength with a significant difference in absorbance between the high-pH and low-pH forms. Plot the absorbance at this wavelength versus the pH of the buffer.
-
pKa Calculation: Fit the resulting data to a sigmoidal dose-response equation. The inflection point of the curve corresponds to the pKa of the boronic acid.
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Stability, Storage, and Handling
The utility of aryl boronic acids is contingent on their stability. Two primary degradation pathways must be considered for (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid:
-
Boroxine Formation: This is a reversible dehydration reaction where three molecules of boronic acid condense to form a six-membered ring.[9] This is especially prevalent in the solid state and can lead to inconsistencies in weighing and stoichiometry if not accounted for. Mild heating under vacuum can sometimes reverse this process.
-
Protodeboronation: This is an irreversible decomposition pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[8] This reaction is highly pH-dependent and can be accelerated under both strongly acidic and basic conditions.[8] The rate of protodeboronation is also influenced by the electronic nature of the aryl group.
Best Practices for Storage:
-
Store in a tightly sealed container to minimize moisture exposure, which can facilitate degradation.
-
Keep in a cool, dark place.
-
For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
To enhance stability, especially for purification via silica gel chromatography, boronic acids are often converted to more robust boronic esters, such as pinacol esters.[10][11][12] These derivatives are generally less prone to dehydration and protodeboronation.[10]
Caption: Key equilibrium states of an aryl boronic acid in solution.
Spectroscopic Characterization Profile
Unambiguous structural verification and purity assessment are paramount. A combination of spectroscopic techniques is required for full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide a definitive fingerprint. Expected signals include complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the protons of the two phenyl rings, a sharp singlet around 2.2-2.4 ppm for the methyl (CH₃) protons, and a broad, exchangeable singlet for the two hydroxyl protons on the boron atom (B(OH)₂). This B(OH)₂ signal will disappear upon shaking the sample with a drop of D₂O.
-
¹³C NMR: This spectrum will show the requisite number of aromatic carbon signals and a signal for the methyl carbon. The ipso-carbon directly attached to the boron atom may be broad or have a low intensity, a common feature in the ¹³C NMR of organoboranes.[13]
-
¹¹B NMR: This is a highly informative technique for organoboron compounds.[9] For (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, a single, relatively broad resonance is expected in the range of δ 28-33 ppm, which is characteristic of a tricoordinate (sp²) boron center.[9][14] Upon addition of a base (increasing pH), the signal will shift upfield to a lower ppm value as the tetrahedral boronate is formed, a phenomenon that can also be used to monitor pKa and binding events.[14]
Experimental Protocol: General NMR Sample Preparation
Rationale: Proper sample preparation is crucial for obtaining high-resolution, artifact-free spectra for accurate structural elucidation. The choice of solvent is critical to ensure complete dissolution and to avoid signals that overlap with key analyte resonances.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the boronic acid into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include DMSO-d₆, CDCl₃, or Methanol-d₄. DMSO-d₆ is often preferred as it can solubilize both the boronic acid and its potential boroxine anhydride form.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or swirl until the solid is completely dissolved. A brief application of heat may be necessary but should be done cautiously to avoid degradation.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and ¹¹B NMR spectra using appropriate instrument parameters. For ¹¹B NMR, a specific boron-free probe or a background scan may be necessary for precise quantification.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable. The analysis should confirm the expected molecular ion peak corresponding to the calculated molecular weight of 212.06 g/mol .
References
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Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters - ACS Publications. (2022-05-02). Available at: [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. (2022-05-02). Available at: [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]
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Selected boronic acids and their pKa values. ResearchGate. Available at: [Link]
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Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Semantic Scholar. Available at: [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. (2022-11-18). Available at: [Link]
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Boric Acid, a Lewis Acid With Unique and Unusual Properties: Formulation Implications. PubMed. Available at: [Link]
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Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. Available at: [Link]
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![Chemical structure of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](https://i.imgur.com/3f4gZ6J.png)
